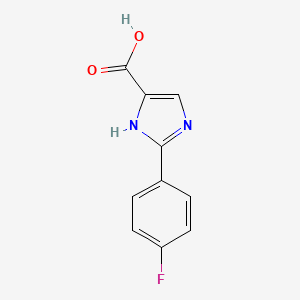

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid

Beschreibung

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a fluorinated heterocyclic compound featuring an imidazole core substituted at the 2-position with a 4-fluorophenyl group and a carboxylic acid moiety at the 4-position. Its molecular formula is C₁₀H₇FN₂O₂ (molecular weight: 206.17 g/mol).

Eigenschaften

Molekularformel |

C10H7FN2O2 |

|---|---|

Molekulargewicht |

206.17 g/mol |

IUPAC-Name |

2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15) |

InChI-Schlüssel |

NNVJDFUCERARAF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the imidazole ring. The resulting product is then subjected to carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Imidazole N-oxides.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Properties

The crystal structure of a related compound, 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, reveals valuable insights . The structure exhibits hydrogen-bonded chains due to N–H···N interactions between neighboring imidazole rings . The central bridge connecting the imidazole and phenyl rings is almost planar, with a torsion angle of −179.08(10)° . Bond distances within this bridge are C1–N3 = 1.3960(16) Å, N3–N4 = 1.2575(15) Å, and N4–C4 = 1.4294(17) Å .

| Empirical formula | C9H7FN4 |

|---|---|

| Formula weight | 190.19 |

| Temperature (K) | 183 |

| Wavelength (Å) | 0.71073 |

| Crystal system | Triclinic |

| Space group | |

| a (Å) | 7.0756(4) |

| b (Å) | 7.7929(5) |

| c (Å) | 8.8199(6) |

| α (°) | 70.801(2) |

| β (°) | 74.9153(19) |

| γ (°) | 83.689(2) |

| Unit cell volume (Å3) | 443.29(5) |

| Z/Z’ | 2/1 |

| Reflections collected/R int | 10418/0.0405 |

| Data/restraints/parameters | 1632/2/136 |

| Goodness-of-fit on F2 | 1.036 |

| R1 [I > 2 σ(I)] | 0.0344 |

Applications in HIV-1 Research

1,5-Diaryl-1H-imidazole-4-carboxylic acids, closely related to the target compound, are synthesized and evaluated for their ability to bind to the HIV-1 integrase (IN) dimer interface pocket . These compounds are designed as potential inhibitors of HIV-1 integrase, an essential enzyme for HIV replication . The presence of a 4-fluorophenyl moiety in these compounds allows for interaction with hydrophobic alanine residues within the binding pocket .

Anticancer Activity

2-Aryl-4-benzoyl-imidazoles exhibit anticancer activity by inhibiting tubulin polymerization through interaction with the colchicine binding site . Although this refers to a different class of substituted imidazoles, it highlights the potential for imidazole derivatives in cancer therapy .

Pyrazole Derivatives

Pyrazole derivatives, which share a similar heterocyclic structure, have a wide range of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and anti-tuberculosis properties . The presence of a pyrazole nucleus in various drugs underscores the pharmacological potential of such heterocyclic compounds .

Additional Information

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Position and Electronic Effects

The table below compares 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid with key analogues, emphasizing substituent variations and their implications:

Key Observations:

- Ring System : Replacement of imidazole with benzimidazole () increases molecular weight and aromatic surface area, favoring interactions with hydrophobic pockets in enzymes or receptors .

- Halogen Effects : Chlorine () and trifluoromethyl () substituents enhance lipophilicity and electron-withdrawing properties compared to fluorine, influencing solubility and target affinity .

Physicochemical and Commercial Considerations

- Purity and Availability : Commercial analogues like 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid are available at 97% purity (), while the target compound’s derivatives are priced at €35–196/g (), reflecting demand for fluorinated heterocycles .

- Crystallography Tools : Programs like SHELX () and ORTEP-3 () are used to resolve crystal structures, ensuring accurate confirmation of substituent positioning .

Biologische Aktivität

2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic pathways, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C10H8FN3O2

- Molecular Weight : 206.17 g/mol

- Functional Groups : Imidazole ring, carboxylic acid, and a fluorophenyl substituent.

The presence of the fluorine atom is significant as it can enhance the compound's electrophilicity and influence its interaction with biological targets.

Research indicates that 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid exhibits notable binding affinity to various biological targets, including enzymes and receptors. Studies have employed techniques like AlphaScreen™ assays to evaluate its interactions with HIV-1 integrase (IN), demonstrating that the compound can form hydrogen bonds with critical amino acid residues, enhancing its potential as an antiviral agent .

Key Findings :

- The compound showed moderate antiviral activity with percentage inhibition rates ranging from 33% to 45% in specific assays .

- It participates in hydrogen bonding with histidine and glutamic acid residues of HIV-1 IN, which is crucial for its inhibitory action .

Structure-Activity Relationships (SAR)

The structural features of 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid are essential for its biological activity. The substitution pattern around the imidazole ring can significantly alter its pharmacological properties. For instance, variations in substituents lead to different binding affinities and metabolic stability profiles.

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | 114067-97-9 | Similar structure; potential for similar activity |

| 5-Methyl-1H-imidazole-4-carboxylic acid | 28824-94-4 | Methyl substitution alters biological properties |

| 2-(4-Fluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid | 25219132 | Additional methyl group may enhance lipophilicity |

Synthesis Pathways

Several synthetic routes have been developed for producing 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid. These methods typically involve coupling reactions between various aniline derivatives and carboxylate esters under controlled conditions. One notable approach includes the use of copper iodide as a catalyst to facilitate cycloaddition reactions, yielding high-purity products .

Antiviral Activity

A study evaluated the antiviral properties of various imidazole derivatives, including 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid. The results indicated that this compound could inhibit HIV replication effectively in vitro, suggesting its potential as a therapeutic agent against viral infections .

Neuropharmacological Applications

Another area of investigation focuses on the modulation of GABA-A receptors. Compounds structurally related to 2-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid have been identified as positive allosteric modulators (PAMs) of these receptors, indicating potential applications in treating neurological disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.